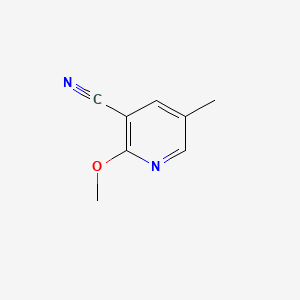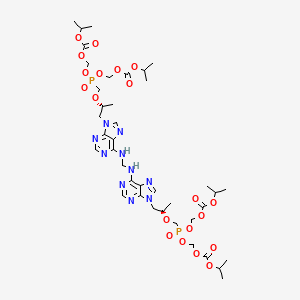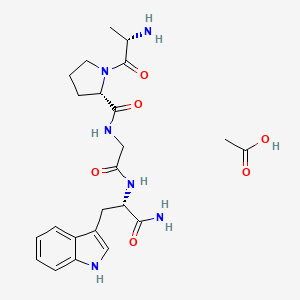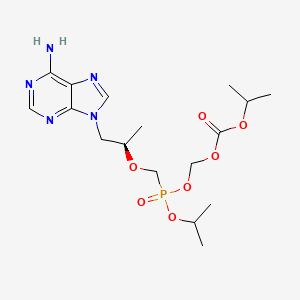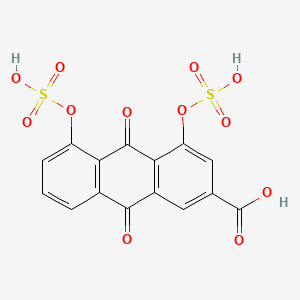
Rhein Disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhein Disulfate, also known as 2-Anthracenecarboxylic acid, 9,10-dihydro-9,10-dioxo-4,5-bis(sulfooxy)-, is a chemical compound with the molecular formula C15H8O12S2 and a molecular weight of 444.35 g/mol This compound is a derivative of Rhein, an anthraquinone found in various medicinal plants
準備方法
The synthesis of Rhein Disulfate typically involves the sulfonation of Rhein. One common method includes reacting Rhein with sulfuric acid under controlled conditions to introduce sulfooxy groups at specific positions on the anthraquinone ring. The reaction conditions, such as temperature and concentration of sulfuric acid, are crucial to ensure the selective formation of this compound. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.
化学反応の分析
Rhein Disulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Similar to other disulfides, this compound can participate in redox reactions.
Substitution Reactions: The sulfooxy groups in this compound can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Disulfide Exchange Reactions: This compound can undergo disulfide exchange reactions, where the disulfide bond is broken and reformed with another thiol-containing compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while substitution reactions can produce various Rhein derivatives.
科学的研究の応用
Rhein Disulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfooxy groups into other compounds.
Biology: this compound’s ability to form disulfide bonds makes it useful in studying protein folding and stabilization.
Industry: this compound can be used in the production of dyes and pigments due to its stable anthraquinone structure.
作用機序
The mechanism of action of Rhein Disulfate involves its ability to form disulfide bonds, which can influence the structure and function of proteins. This compound can inhibit the activity of certain enzymes by forming disulfide bonds with cysteine residues in the active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cancer progression .
類似化合物との比較
Rhein Disulfate can be compared with other disulfide-containing compounds such as:
Rhenium Disulfide (ReS2): A transition-metal dichalcogenide with applications in optoelectronics and photonics.
Polysulfides: Compounds with multiple sulfur atoms, known for their antioxidant properties and use in lubricants.
This compound is unique due to its anthraquinone structure and specific sulfooxy groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O12S2/c16-13-7-2-1-3-9(26-28(20,21)22)11(7)14(17)12-8(13)4-6(15(18)19)5-10(12)27-29(23,24)25/h1-5H,(H,18,19)(H,20,21,22)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQCYAMIJLHXBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3OS(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


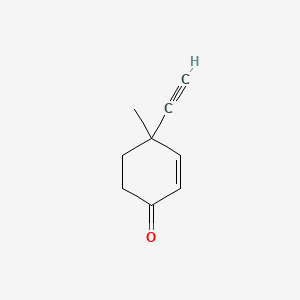
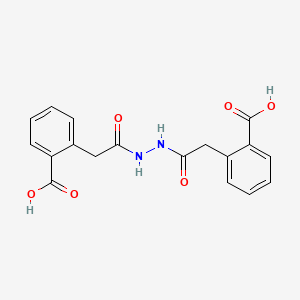
![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)
